N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound featuring both morpholine and pyrrolidine rings. These structures are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and pyrrolidine derivatives, followed by their sulfonylation and subsequent coupling with benzamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups. Common reagents used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing benzamides and derivatives of morpholine and pyrrolidine. What sets N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide apart is its unique combination of these functional groups, which can result in distinct biological activities and chemical properties .
Properties
Molecular Formula |
C21H25N3O6S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H25N3O6S2/c25-21(17-3-7-19(8-4-17)31(26,27)23-11-1-2-12-23)22-18-5-9-20(10-6-18)32(28,29)24-13-15-30-16-14-24/h3-10H,1-2,11-16H2,(H,22,25) |
InChI Key |
YPSKPRNQHIBWHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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